molecular formula C12H10ClFN2O2 B11849278 Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245101-31-8

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11849278
CAS No.: 1245101-31-8
M. Wt: 268.67 g/mol
InChI Key: MLAHQIOGTWZZRN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and fluoro substituents on the aromatic ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance its ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and microbial cell walls.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the fluoro substituent, which may reduce its biological activity.

    Ethyl 5-bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate:

    Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: The position of the fluoro substituent can affect its binding affinity and specificity.

This compound stands out due to the specific positioning of the chloro and fluoro groups, which can enhance its reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C12H10ClFN2O2
Molecular Weight: 268.67 g/mol
The compound features a pyrazole ring with chlorine and fluorine substituents, which are known to influence its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown that derivatives of pyrazole compounds possess significant activity against various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound has demonstrated cytotoxic effects, making it a candidate for further development as an anticancer agent.

  • Cell Line Studies: In studies involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound exhibited significant inhibitory effects with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 Value (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented, with some studies indicating that this compound may inhibit inflammatory pathways.

  • Mechanism of Action: The compound's mechanism is thought to involve the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound effectively inhibited biofilm formation and bacterial growth at low concentrations .
  • Cytotoxicity Assessment:
    In a cytotoxicity assessment against various cancer cell lines, this compound showed promising results, particularly in inhibiting the proliferation of MCF7 cells with an IC50 value significantly lower than many standard chemotherapeutics .
  • Mechanistic Insights:
    Research into the mechanistic pathways revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation .

Properties

CAS No.

1245101-31-8

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 5-chloro-1-(3-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3

InChI Key

MLAHQIOGTWZZRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Cl

Origin of Product

United States

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